molecular formula C15H22O3 B14676892 Flourensic acid CAS No. 33596-80-4

Flourensic acid

Cat. No.: B14676892
CAS No.: 33596-80-4
M. Wt: 250.33 g/mol
InChI Key: JCJJVXVYFHWGRJ-AYIJCJCZSA-N
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Description

Flourensic acid is a naturally occurring compound found in the plant species Flourensia cernua It is known for its phytotoxic properties, which means it can inhibit the growth of other plants

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of flourensic acid typically involves the extraction from the aerial parts of Flourensia cernua. The process includes a combination of solvent extraction and chromatographic techniques to isolate the compound in its pure form .

Industrial Production Methods: Industrial production of this compound is not widely established due to its natural abundance in Flourensia cernua. advancements in biotechnological methods may pave the way for large-scale production in the future.

Chemical Reactions Analysis

Types of Reactions: Flourensic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents like chlorine and bromine are commonly employed.

Major Products:

    Oxidation: Dehydrothis compound.

    Reduction: Various reduced derivatives of this compound.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Flourensic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of flourensic acid involves its interaction with calmodulin, a calcium-binding messenger protein. This compound inhibits the activation of calmodulin-dependent enzymes, such as cAMP phosphodiesterase, leading to disrupted cellular processes in target organisms . This inhibition is believed to be the primary reason for its phytotoxic effects.

Comparison with Similar Compounds

Flourensic acid can be compared with other phytotoxic compounds such as:

Uniqueness: this compound is unique due to its specific interaction with calmodulin and its potential applications in both agriculture and medicine. Its natural occurrence and relatively simple extraction process make it an attractive compound for further research and development.

Properties

CAS No.

33596-80-4

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

2-[(2S,4aS,8S,8aR)-8,8a-dimethyl-4-oxo-1,2,3,4a,5,6,7,8-octahydronaphthalen-2-yl]prop-2-enoic acid

InChI

InChI=1S/C15H22O3/c1-9-5-4-6-12-13(16)7-11(8-15(9,12)3)10(2)14(17)18/h9,11-12H,2,4-8H2,1,3H3,(H,17,18)/t9-,11+,12+,15+/m0/s1

InChI Key

JCJJVXVYFHWGRJ-AYIJCJCZSA-N

Isomeric SMILES

C[C@H]1CCC[C@H]2[C@@]1(C[C@@H](CC2=O)C(=C)C(=O)O)C

Canonical SMILES

CC1CCCC2C1(CC(CC2=O)C(=C)C(=O)O)C

Origin of Product

United States

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